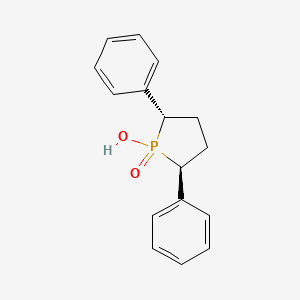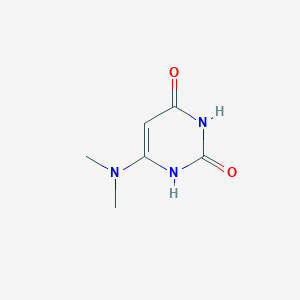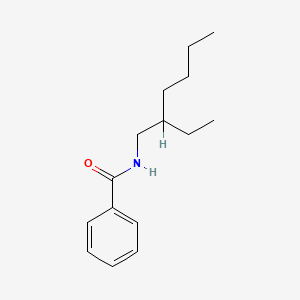
N-(2-ethylhexyl)benzamide
Vue d'ensemble
Description
“N-(2-ethylhexyl)benzamide” is a chemical compound with the molecular formula C15H23NO and a molecular weight of 233.35 . It belongs to the class of amides.
Molecular Structure Analysis
The molecular structure of “N-(2-ethylhexyl)benzamide” consists of a benzamide core with an ethylhexyl group attached to the nitrogen atom . The InChI code for this compound is InChI=1S/C15H23NO/c1-3-5-9-13(4-2)12-16-15(17)14-10-7-6-8-11-14/h6-8,10-11,13H,3-5,9,12H2,1-2H3,(H,16,17) .
Physical And Chemical Properties Analysis
“N-(2-ethylhexyl)benzamide” has a molecular weight of 233.35 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . The compound also has a rotatable bond count of 7 .
Applications De Recherche Scientifique
- N-(2-ethylhexyl)benzamide has been investigated for its antioxidant potential. In vitro studies have shown that some synthesized compounds exhibit effective total antioxidant, free radical scavenging, and metal chelating activity .
- In vitro tests revealed its inhibitory activity against both gram-positive and gram-negative bacteria .
- Their potential applications range from anti-tumor and anti-inflammatory effects to treating hyperactivity and hypercholesterolemia .
- Benzamides have been studied as corrosion inhibitors for various metals (such as copper, iron, and zinc) under acidic conditions .
Antioxidant Activity
Antibacterial Properties
Drug Discovery
Corrosion Inhibition
Industrial Sectors
Mécanisme D'action
Target of Action
N-(2-ethylhexyl)benzamide, like other N-substituted benzamides, primarily targets the apoptotic pathways in cells . These compounds have been shown to induce apoptosis, a form of programmed cell death, in various cell lines .
Mode of Action
The mode of action of N-(2-ethylhexyl)benzamide involves the induction of apoptosis through the activation of caspase-9 and the release of cytochrome c into the cytosol . This process is facilitated by the compound’s interaction with its cellular targets . The compound also induces a G2/M cell cycle block , which precedes the induction of apoptosis .
Biochemical Pathways
The biochemical pathways affected by N-(2-ethylhexyl)benzamide are primarily those involved in apoptosis and cell cycle regulation . The compound’s interaction with its targets leads to the activation of caspase-9 and the release of cytochrome c, key players in the intrinsic pathway of apoptosis . Additionally, the compound induces a G2/M cell cycle block, halting cell division and leading to cell death .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N-(2-ethylhexyl)benzamide is currently limited. The compound’s molecular weight of233.35 and its predicted density of 0.949 g/cm3 suggest that it may have favorable bioavailability .
Result of Action
The primary result of N-(2-ethylhexyl)benzamide’s action is the induction of apoptosis in cells . This leads to cell death and can have significant effects at the molecular and cellular levels . The compound’s ability to induce a G2/M cell cycle block also contributes to its cytotoxic effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(2-ethylhexyl)benzamide. For instance, phthalates, a class of compounds to which N-(2-ethylhexyl)benzamide belongs, are known to be persistent organic pollutants . They can leach out from plastic materials and cause severe health issues in living organisms . Therefore, the environmental presence and stability of N-(2-ethylhexyl)benzamide could potentially influence its action and efficacy .
Safety and Hazards
Propriétés
IUPAC Name |
N-(2-ethylhexyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-3-5-9-13(4-2)12-16-15(17)14-10-7-6-8-11-14/h6-8,10-11,13H,3-5,9,12H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSJYKKAHUWSVNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CNC(=O)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethylhexyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



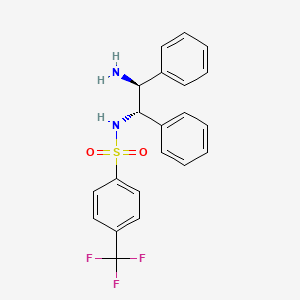
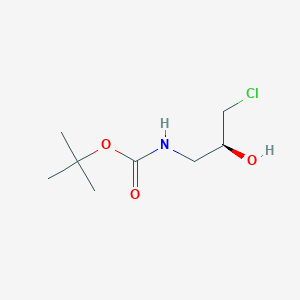
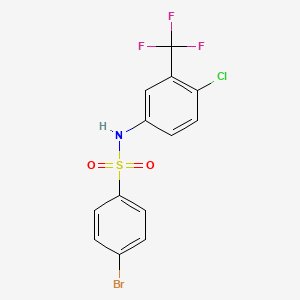




![1-[Butyl(2-hydroxypropyl)amino]propan-2-ol](/img/structure/B3178221.png)


![(S)-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine](/img/structure/B3178246.png)

